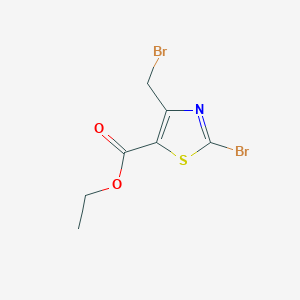

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate

Description

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C7H7Br2NO2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name |

ethyl 2-bromo-4-(bromomethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S/c1-2-12-6(11)5-4(3-8)10-7(9)13-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYMCHJJYZQLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate typically involves the bromination of thiazole derivatives. One common method includes the following steps:

Starting Material: The synthesis begins with ethyl thiazole-5-carboxylate.

Bromination: The thiazole ring is brominated using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. This step introduces bromine atoms at the 2 and 4 positions of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms in the compound are susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiazole derivative, while oxidation can produce a sulfoxide or sulfone derivative.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate, have been investigated for their anticancer properties. Research indicates that thiazole compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that thiazole analogues exhibit selective cytotoxicity against human glioblastoma and melanoma cells, with some compounds demonstrating an IC50 value as low as 10–30 µM .

Case Study:

A study synthesized several thiazole-based compounds and tested them against cancer cell lines such as HCT-116 and HepG2. The results indicated that certain derivatives exhibited remarkable effectiveness, suggesting that modifications to the thiazole ring can enhance anticancer activity .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Various studies have reported its efficacy against both bacterial and fungal strains. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups on the phenyl ring significantly enhance antimicrobial activity .

Case Study:

Research demonstrated that novel thiazolylamine derivatives synthesized from this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine substituents allow for further functionalization through nucleophilic substitution reactions, making it valuable in constructing more complex molecules.

Example Reactions:

- Nucleophilic Substitution: The bromine atoms can be replaced with various nucleophiles, facilitating the synthesis of diverse thiazole derivatives.

- Coupling Reactions: This compound can participate in coupling reactions to form biaryl systems, which are important in pharmaceutical chemistry.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship of thiazole derivatives is crucial for optimizing their biological activities. Modifications at various positions on the thiazole ring can lead to enhanced potency against specific targets.

Key Findings

Research has identified that:

- Substituents at the 4-position of the phenyl ring can significantly influence anticancer activity.

- The presence of halogen atoms (e.g., bromine or chlorine) enhances both anticancer and antimicrobial activities by increasing lipophilicity and improving interactions with biological targets .

Summary of Findings

The applications of this compound span medicinal chemistry and synthetic organic chemistry. Its ability to act as an anticancer agent and antimicrobial compound highlights its potential in drug discovery and development.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the thiazole ring can participate in hydrogen bonding, π-π interactions, and covalent bonding with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but lacks the bromomethyl group.

Ethyl 2-chloro-4-(bromomethyl)thiazole-5-carboxylate: Contains a chlorine atom instead of a bromine atom at the 2-position.

Ethyl 2-bromo-4-(chloromethyl)thiazole-5-carboxylate: Contains a chlorine atom instead of a bromine atom at the 4-position.

Uniqueness

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The bromomethyl group at the 4-position provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

This compound’s unique structure and reactivity make it a valuable tool in various scientific research fields, offering opportunities for the development of new materials and pharmaceuticals.

Biological Activity

Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₇Br₂N O₂S. Its unique structure contributes to its reactivity and interaction with biological targets. The presence of bromine atoms enhances its binding affinity to various biomolecules, potentially leading to significant biological effects.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The bromine atoms in the structure increase the compound's reactivity, allowing it to inhibit enzymatic activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes.

Antimicrobial Activity

This compound has shown promising antimicrobial properties, making it a candidate for developing treatments against bacterial and fungal infections. Studies indicate that thiazole derivatives exhibit significant activity against various pathogens, suggesting that this compound may also possess similar efficacy.

Anticancer Properties

Research indicates that compounds containing thiazole rings have potential anticancer activity. This compound has been evaluated for its cytotoxic effects on different cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications in the thiazole ring can enhance cytotoxicity against specific cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Potential inhibition of inflammatory pathways |

Case Studies

- Antimicrobial Efficacy : A study investigated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed that the compound induced apoptosis in these cells, with IC50 values comparable to standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-bromo-4-(bromomethyl)thiazole-5-carboxylate, and how do reaction conditions impact yield?

- Methodological Answer : A common approach involves bromination of precursor thiazole derivatives. For example, ethyl 2-aminothiazole-5-carboxylate can be brominated using brominating agents like N-bromosuccinimide (NBS) or HBr under controlled conditions. Reaction parameters such as solvent (e.g., 1,4-dioxane), temperature (room temperature or reflux), and stoichiometry of bromine sources are critical. demonstrates that using triethylamine as a base and di-tert-butyl carbonate for protection improves yield (59.5%) by minimizing side reactions . Similarly, highlights the use of DMFDMA for functionalization, yielding 77% of intermediates under mild conditions .

Q. What purification techniques are recommended for isolating brominated thiazole derivatives?

- Methodological Answer : Column chromatography (silica gel) with ethyl acetate/hexane gradients is effective for separating brominated products from unreacted starting materials. Recrystallization from solvents like ethyl acetate or dichloromethane can further enhance purity, as shown in for analogous thiazole carboxylates . also describes aqueous workup (ethyl acetate/water partitioning) and drying over Na₂SO₄ to remove polar impurities .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. details SHELXL refinement protocols, where H atoms are treated as riding models with fixed C–H distances, and thermal parameters are refined isotropically. Displacement parameters (Uiso) are adjusted to account for molecular vibrations . Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) complement crystallography, with NMR chemical shifts confirming bromine-induced deshielding effects .

Advanced Research Questions

Q. How do competing reaction pathways affect the formation of byproducts in bromomethylthiazole synthesis?

- Methodological Answer : Bromination at alternative sites (e.g., methyl vs. aromatic positions) can occur due to radical intermediates or electrophilic substitution. illustrates that ethyl α-(bromomethyl)acrylate undergoes Reformatsky-type reactions, where steric hindrance and solvent polarity influence regioselectivity. Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) can identify transition states favoring the desired product . reports isomeric intermediates (3:1 ratio) in pyrido-pyrimidine synthesis, suggesting competing enol-keto tautomerism during cyclization .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for brominated thiazoles?

- Methodological Answer : Discrepancies between SC-XRD bond lengths and DFT-optimized geometries may arise from crystal packing effects. emphasizes using SHELX’s restraints (e.g., DFIX, SIMU) to refine disordered bromine atoms. For NMR, dynamic processes (e.g., ring puckering) can average signals; variable-temperature NMR or 2D NOESY experiments help resolve ambiguities . ’s methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate shows how isotopic labeling (²H/¹³C) clarifies ambiguous NOE correlations .

Q. How can computational methods predict the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura or Ullmann couplings. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites: the bromomethyl group’s LUMO energy correlates with its leaving-group ability. ’s HBr-mediated synthesis of pyrazolidine intermediates demonstrates bromine’s role as a directing group, supported by Natural Bond Orbital (NBO) charge analysis .

Q. What challenges arise in refining X-ray data for bromine-containing thiazoles, and how are they mitigated?

- Methodological Answer : Bromine’s high electron density causes absorption errors and anisotropic displacement. ’s SHELX suite addresses this via multi-scan corrections (SADABS) and anisotropic refinement of Br atoms. Twinning, common in brominated crystals, is resolved using TWINLAWS in SHELXL. For example, ’s trifluoromethyl-thiazole refinement required merging equivalent reflections to improve R-factor convergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.